

4-Bromo-2-nitrobenzaldehyde structural information and SMILES string

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Compound of Interest

Compound Name: 4-Bromo-2-nitrobenzaldehyde

CAS No.: 5551-12-2; 908334-04-3

Cat. No.: B2589967

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An In-depth Technical Guide to **4-Bromo-2-nitrobenzaldehyde**

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the chemical intermediate, **4-Bromo-2-nitrobenzaldehyde**. It delves into its core structural and physicochemical properties, validated synthesis protocols, key reactivity patterns, and established applications, with a focus on providing practical, field-proven insights.

Core Molecular Profile and Physicochemical Properties

4-Bromo-2-nitrobenzaldehyde is an aromatic organic compound that serves as a versatile building block in synthetic chemistry.^[1] Its structure is characterized by a benzaldehyde core substituted with a bromine atom at the 4-position and a nitro group at the 2-position. This specific arrangement of functional groups—an electrophilic aldehyde, an electron-withdrawing nitro group, and a halogen—imparts a unique reactivity profile that is highly valuable in the

synthesis of complex molecules, including pharmaceuticals and dyes.[1][2] The compound typically appears as a yellow to orange crystalline solid and is moderately soluble in organic solvents, with lower solubility in water.[1]

A summary of its fundamental properties is provided in Table 1.

Property	Value	Source(s)
CAS Number	5551-12-2	[3][4]
Molecular Formula	C ₇ H ₄ BrNO ₃	[3][4]
Molecular Weight	230.02 g/mol	[3][5]
Appearance	Light orange to yellow crystalline solid/powder	[1][6]
Melting Point	95-100 °C	[7]
Boiling Point	334.4 ± 32.0 °C (Predicted)	[8]
Density	~1.8 g/cm ³ (Predicted)	[8]

For computational and cheminformatics applications, the following structural identifiers are crucial:

- SMILES: O=Cc1ccc(Br)cc1[O-][3][9]
- InChI: InChI=1S/C7H4BrNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H[1][5]

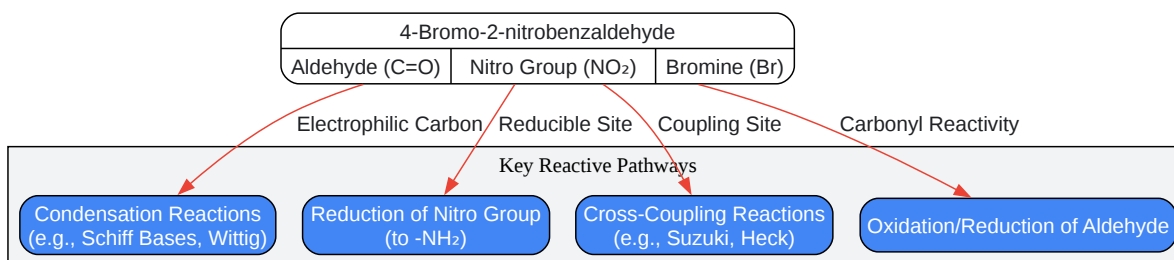
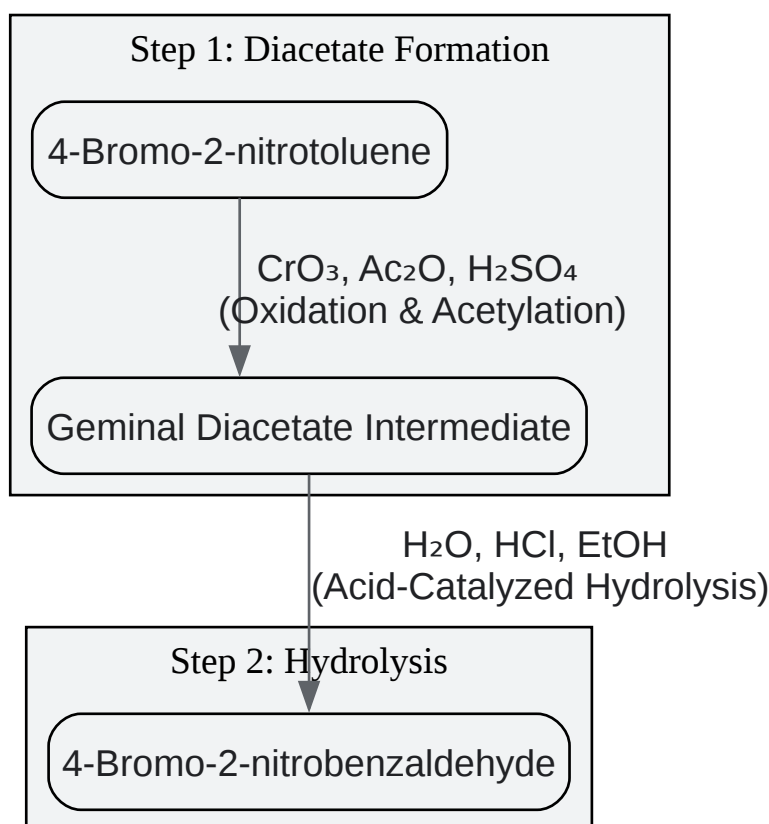
Spectroscopic and Analytical Characterization

The structural integrity of **4-Bromo-2-nitrobenzaldehyde** is typically confirmed using a combination of spectroscopic methods. While specific spectra are dependent on the acquisition conditions, the expected characteristic features are summarized below.

Spectrum Type	Key Expected Features
^1H NMR	Signals corresponding to the aldehydic proton (highly deshielded, ~ 10 ppm), and distinct signals for the three aromatic protons in a complex splitting pattern due to their unique electronic environments.
^{13}C NMR	Resonances for the carbonyl carbon of the aldehyde (~ 190 ppm), aromatic carbons attached to the nitro group and bromine (deshielded), and other aromatic carbons.
IR Spectroscopy	Strong, characteristic absorption bands for the C=O stretch of the aldehyde (1690 - 1715 cm^{-1}), asymmetric and symmetric stretches for the NO_2 group (~ 1520 - 1560 cm^{-1} and 1340 - 1360 cm^{-1} respectively), and C-Br stretching vibrations.[5]
Mass Spectrometry	The molecular ion peak (M^+) would be observed, along with a characteristic isotopic pattern ($\text{M}+2$ peak of nearly equal intensity) due to the presence of bromine (^{79}Br and ^{81}Br isotopes). Fragmentation would likely involve the loss of the aldehyde and nitro groups.[5]

Validated Synthesis Protocol: Oxidation of 4-Bromo-2-nitrotoluene

One of the most reliable methods for synthesizing **4-Bromo-2-nitrobenzaldehyde** is the two-step oxidation of 4-bromo-2-nitrotoluene. This process involves the formation of a geminal diacetate intermediate, which is subsequently hydrolyzed to yield the final aldehyde. This intermediate step is crucial as it protects the newly formed aldehyde from over-oxidation to the corresponding carboxylic acid under the harsh reaction conditions.



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Caption: Key reactive centers of **4-Bromo-2-nitrobenzaldehyde**.

- Applications in Drug Discovery: This compound is a valuable intermediate in the synthesis of bioactive molecules. It has been utilized as a starting material for producing heterocycles that function as HDAC3 (Histone Deacetylase 3) inhibitors. [2]The general class of

nitrobenzaldehydes is foundational in medicinal chemistry. For example, the related 2-nitrobenzaldehyde is a key precursor in the classical Hantzsch synthesis of Nifedipine, a calcium channel blocker used to treat hypertension. [3][10] This highlights the potential of **4-bromo-2-nitrobenzaldehyde** in constructing complex heterocyclic drug scaffolds.

- **Synthesis of Dyes and Materials:** **4-Bromo-2-nitrobenzaldehyde** is used in the synthesis of Tyrian Purple, providing a practical example for teaching organic synthesis. [2] Its reactivity is also suitable for creating other functional materials and dyestuffs. [1]
- **Formation of Schiff Bases:** The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These compounds are important ligands in coordination chemistry and have been investigated for their own biological activities, including as antimicrobial and anticancer agents. [11]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of **4-Bromo-2-nitrobenzaldehyde** is essential to ensure laboratory safety.

GHS Hazard Information: [5]

Pictogram(s)	Signal Word	Hazard Statements
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| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H400: Very toxic to aquatic life. |

Handling and Storage Protocols:

- **Personal Protective Equipment (PPE):** Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- **Storage:** Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and bases. For long-term stability, storage under

an inert atmosphere (e.g., argon or nitrogen) is recommended. [3][6]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its aquatic toxicity, avoid release into the environment.

Conclusion

4-Bromo-2-nitrobenzaldehyde is a high-value chemical intermediate with a well-defined reactivity profile that makes it a strategic choice for multi-step organic synthesis. Its utility in constructing complex heterocyclic systems ensures its continued relevance in drug discovery, particularly for developing novel therapeutics. Furthermore, its application in materials science underscores its versatility. A thorough understanding of its properties, synthesis, and handling protocols is critical for its safe and effective use in research and development.

References

- **4-Bromo-2-nitrobenzaldehyde** | CAS#:5551-12-2. (2025, August 21). Chemsrvc. Retrieved February 24, 2026, from [\[Link\]](#)
- **4-Bromo-2-nitrobenzaldehyde** | C7H4BrNO3 | CID 608099. (n.d.). PubChem. Retrieved February 24, 2026, from [\[Link\]](#)
- **4-bromo-2-nitrobenzaldehyde** (C7H4BrNO3). (n.d.). PubChemLite. Retrieved February 24, 2026, from [\[Link\]](#)
- **4-Bromo-2-nitrobenzaldehyde**, min 97%, 100 grams. (n.d.). CP Lab Safety. Retrieved February 24, 2026, from [\[Link\]](#)
- Khan, S. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. *Fine Chemical Engineering*, 5(2), 345-356. Retrieved February 24, 2026, from [\[Link\]](#)
- p-NITROBENZALDEHYDE. (n.d.). Organic Syntheses Procedure. Retrieved February 24, 2026, from [\[Link\]](#)

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Sources

- [1. CAS 5551-12-2: 4-Bromo-2-nitrobenzaldehyde | CymitQuimica \[cymitquimica.com\]](#)
- [2. 4-Bromo-2-nitrobenzaldehyde | 5551-12-2 \[chemicalbook.com\]](#)
- [3. chemscene.com \[chemscene.com\]](#)
- [4. calpaclab.com \[calpaclab.com\]](#)
- [5. 4-Bromo-2-nitrobenzaldehyde | C7H4BrNO3 | CID 608099 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [6. 4-Bromo-2-nitrobenzaldehyde | 5551-12-2 | TCI EUROPE N.V. \[tcichemicals.com\]](#)
- [7. 4-Bromo-2-nitrobenzaldehyde | 5551-12-2 \[m.chemicalbook.com\]](#)
- [8. 4-Bromo-2-nitrobenzaldehyde | CAS#:5551-12-2 | Chemsrvc \[chemsrc.com\]](#)
- [9. PubChemLite - 4-bromo-2-nitrobenzaldehyde \(C7H4BrNO3\) \[pubchemlite.lcsb.uni.lu\]](#)
- [10. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [11. ojs.wiserpub.com \[ojs.wiserpub.com\]](#)
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